molecular formula C19H14N2O2S B2554985 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide CAS No. 946341-23-7

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide

Cat. No.: B2554985
CAS No.: 946341-23-7
M. Wt: 334.39
InChI Key: ITZMCMRSTRZUBX-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide is a synthetic small molecule designed for medicinal chemistry and oncology research, integrating two privileged heterocyclic structures. The compound features a 5-(thiophen-2-yl)isoxazole scaffold linked via a methylene bridge to a 2-naphthamide group. This molecular architecture is of significant interest due to the known biological activities of its components. The 5-(thiophen-2-yl)isoxazole core is a recognized pharmacophore in anticancer agent development. Recent studies have identified analogues of this scaffold, such as 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), as potent inhibitors targeting the Estrogen Receptor Alpha (ERα) in breast cancer research . These compounds have demonstrated promising in vitro cytotoxicity against MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range, and are known to induce apoptotic cell death . The unsubstituted thiophene ring at the 5th position of the isoxazole is crucial for this activity . The 2-naphthamide moiety introduces a bulky, planar aromatic system that may enhance interactions with hydrophobic pockets in enzyme binding sites, potentially improving binding affinity and selectivity. The amide linkage itself can serve as a key hydrogen-bonding element. Primary Research Applications: Oncology Research: Serves as a candidate for in vitro evaluation of cytotoxic activity against various cancer cell lines, particularly hormone receptor-positive breast cancers. Medicinal Chemistry: Functions as a building block or intermediate for the design and synthesis of novel small-molecule libraries targeting heterocyclic space. Biochemical Profiling: Useful for probing structure-activity relationships (SAR) and understanding the mechanism of action of hybrid heterocyclic compounds. This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(15-8-7-13-4-1-2-5-14(13)10-15)20-12-16-11-17(23-21-16)18-6-3-9-24-18/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMCMRSTRZUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the amidation of the isoxazole-thiophene intermediate with 2-naphthoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Triazole-Based Naphthamide Derivatives

Example Compounds : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) .

  • Structural Differences :
    • Core Heterocycle : Triazole (1,2,3-triazole) vs. isoxazole.
    • Substituents : Triazole derivatives feature an acetamide linker and a naphthyloxy group, whereas the target compound has a direct methyl-naphthamide linkage.
  • Synthesis : Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while isoxazoles typically form via [3+2] cycloaddition between nitrile oxides and alkynes .
  • Physicochemical Properties :
    • IR/NMR : Triazoles exhibit strong C–N stretches (~1300 cm⁻¹) and distinct NH peaks (~3290–3300 cm⁻¹). The target compound’s isoxazole would show C–O stretches (~1250 cm⁻¹) and thiophene C–S vibrations (~690 cm⁻¹) .
    • Solubility : Triazoles may have higher aqueous solubility due to hydrogen-bonding capacity from multiple N atoms.

Pyrazole and Thiazole Derivatives

Example Compounds :

  • 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ().
  • Thiazol-5-ylmethyl carbamates ().
  • Structural Differences :
    • Pyrazole : Contains two adjacent nitrogen atoms; electron-deficient compared to isoxazole.
    • Thiazole : Sulfur and nitrogen in the ring, offering distinct electronic profiles vs. thiophene-substituted isoxazole.
  • Pharmacological Implications :
    • Thiazoles and pyrazoles are common in kinase inhibitors due to their ability to form hydrogen bonds. The target compound’s thiophene may enhance π-stacking in hydrophobic binding pockets .

Isoxazole-Thiophene Hybrids

Example Compound : 3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (5m, ).

  • Structural Similarities : Shared isoxazole-thiophene scaffold.
  • Key Differences :
    • Substituents : 5m lacks the naphthamide group, reducing lipophilicity (predicted logP: 5m ~3.1 vs. target compound ~4.2).
    • Synthesis : Both use nitrile oxide-alkyne cycloaddition, but the target compound requires additional steps for naphthamide coupling .

Physicochemical and Computational Data

Table 1: Comparative Properties of Analogous Compounds

Compound Class Heterocycle Key Substituents logP (Predicted) Synthetic Yield
Target Compound Isoxazole Thiophene, Naphthamide 4.2 68% (analog)
Triazole-Naphthamide (6a) Triazole Naphthyloxy, Acetamide 3.8 70–85%
Pyrazole-Sulfonamide Pyrazole Sulfonamide, Halogens 3.5 60–75%
Thiazole Carbamate Thiazole Hydroperoxide, Ureido 2.9 Not reported
  • Computational Insights :
    • Density functional theory (DFT) studies using B3LYP functionals (exact exchange + gradient corrections) predict the target compound’s HOMO-LUMO gap to be ~4.1 eV, similar to triazole analogs .
    • Thiophene’s electron-rich nature may lower the LUMO energy, enhancing electrophilic reactivity compared to thiazoles .

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a thiophene ring , an isoxazole ring , and a naphthamide group , which contribute to its diverse biological activities. The combination of these structural elements allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
  • Receptor Modulation : It may modulate receptor activity through binding to specific sites, influencing downstream signaling pathways.

2. Anti-inflammatory Effects

Research has shown that isoxazole derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting that this compound could have similar effects.

3. Antimicrobial Properties

The presence of the thiophene and isoxazole rings in this compound indicates potential antimicrobial activity. Compounds with these moieties have been reported to exhibit effects against various bacterial strains.

Case Studies and Experimental Data

Several studies have explored the biological implications of similar compounds:

Study ReferenceCompound EvaluatedBiological ActivityFindings
Isoxazole DerivativesAnticancerSome derivatives showed IC50 values in low micromolar range against cancer cell lines.
Thiophene-based CompoundsAnti-inflammatoryInhibition of TNF-alpha production was observed in vitro.
Naphthamide DerivativesAntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Isoxazole Ring : Cyclization reactions using β-keto esters and hydroxylamine.
  • Thiophene Introduction : Palladium-catalyzed cross-coupling reactions.
  • Amidation : Reaction with 2-naphthoyl chloride under basic conditions.

These synthetic routes highlight the compound's complexity and potential for further modifications to enhance biological activity.

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